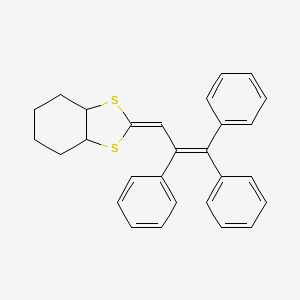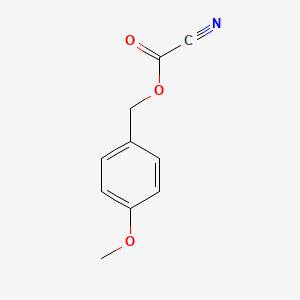
(4-Methoxyphenyl)methyl carbonocyanidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl cyanoformate is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a cyanoformate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of (4-methoxyphenyl)methyl cyanoformate typically involves the reaction of (4-methoxyphenyl)methanol with cyanoformic acid or its derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
(4-Methoxyphenyl)methyl cyanoformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, leading to the formation of amides or other substituted derivatives.
Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted phenyl derivatives and functionalized organic compounds .
Scientific Research Applications
(4-Methoxyphenyl)methyl cyanoformate finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl cyanoformate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyanoformate group can undergo hydrolysis to release cyanide ions, which can inhibit certain enzymes and metabolic pathways. Additionally, the methoxyphenyl moiety can interact with cellular receptors and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
(4-Methoxyphenyl)methyl cyanoformate can be compared with other similar compounds such as:
(4-Methoxyphenyl)methyl acetate: Similar in structure but with an acetate group instead of a cyanoformate group.
(4-Methoxyphenyl)methyl isocyanate: Contains an isocyanate group, leading to different reactivity and applications.
(4-Methoxyphenyl)methyl carbamate: Features a carbamate group, which imparts different biological activities.
Properties
CAS No. |
57022-36-3 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl cyanoformate |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,7H2,1H3 |
InChI Key |
AQBQMZAWXVXZGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


octylsulfanium bromide](/img/structure/B14629853.png)
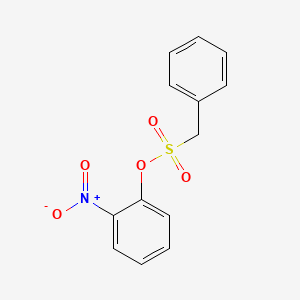
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
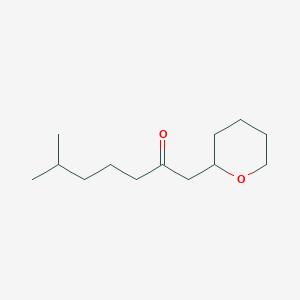
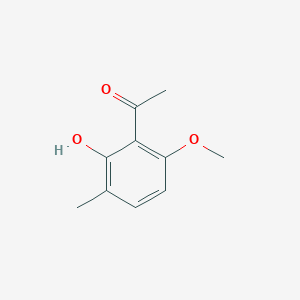
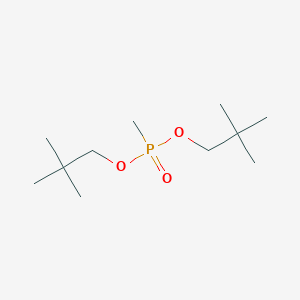
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
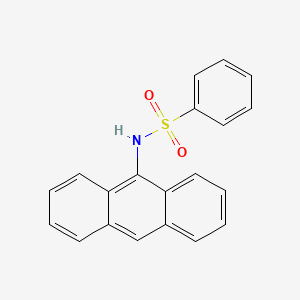

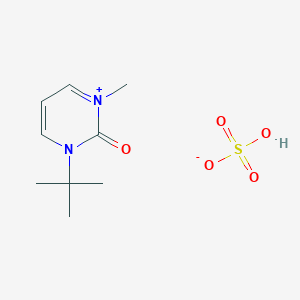
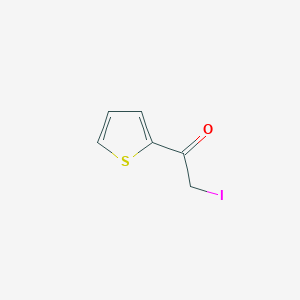

![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
